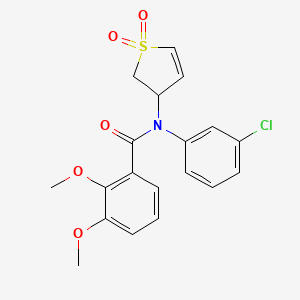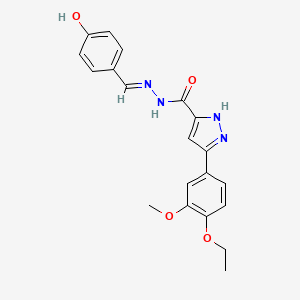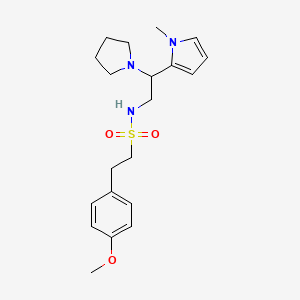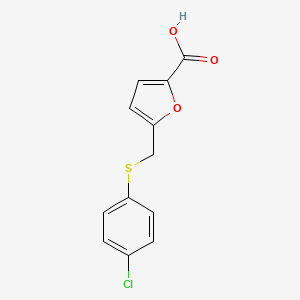![molecular formula C7H6BClO2 B2962848 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 174671-43-3](/img/structure/B2962848.png)
6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol is a chemical compound that belongs to the class of oxaboroles It is characterized by the presence of a boron atom within a heterocyclic ring structure, which imparts unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of 6-chlorobenzoic acid with boronic acid or its derivatives under specific conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the oxaborole ring. The process may involve steps such as esterification, cyclization, and hydrolysis to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions may yield borohydrides or other reduced forms.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides or reduced boron compounds.
Substitution: Various substituted oxaboroles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes.
Medicine: Research has explored its use in the development of new pharmaceuticals, including antifungal and antibacterial agents.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom within the oxaborole ring can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparación Con Compuestos Similares
- 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol
- 6-Methylbenzo[c][1,2]oxaborol-1(3H)-ol
- 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol
Comparison: 6-Chlorobenzo[c][1,2]oxaborol-1(3H)-ol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs, such as 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol or 6-Methylbenzo[c][1,2]oxaborol-1(3H)-ol. The chlorine atom also influences the compound’s biological activity, making it a valuable candidate for specific applications in medicinal chemistry.
Propiedades
IUPAC Name |
6-chloro-1-hydroxy-3H-2,1-benzoxaborole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYTZNCLZVURRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174671-43-3 |
Source


|
| Record name | 6-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-3-[1-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B2962766.png)


![8-(2-Chloro-6-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2962770.png)



![N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2962778.png)


![(E)-3-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2962782.png)
amino}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B2962784.png)
![5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2962788.png)
